2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and amination to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their role in cellular processes. This compound may be studied for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.
Medicine
In medicine, purine derivatives have been explored for their therapeutic potential. This compound could be investigated for its potential as an anti-cancer, anti-viral, or anti-inflammatory agent.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid would likely involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid apart is its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(4-phenoxyanilino)purin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-24-18-17(19(29)25(2)21(24)30)26(12-16(27)28)20(23-18)22-13-8-10-15(11-9-13)31-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKAXAPMGMYZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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